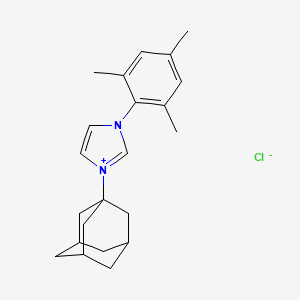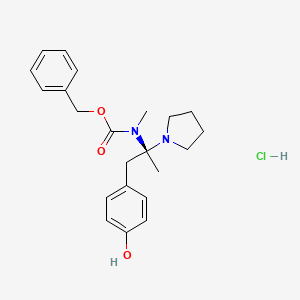
(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Pyrrolidin-2-(4’-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, a hydroxybenzyl group, and a carbobenzyloxy (Cbz) protected amine, making it a versatile intermediate in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Pyrrolidin-2-(4’-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.
Introduction of the Hydroxybenzyl Group: The hydroxybenzyl group can be introduced via a nucleophilic substitution reaction using a benzyl halide derivative.
Protection of the Amine Group: The amine group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps.
Final Coupling Reaction: The protected amine is then coupled with the pyrrolidine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxybenzyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the Cbz protecting group, revealing the free amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Benzyl halides or other electrophiles can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Free amine derivatives.
Substitution Products: Various substituted benzyl derivatives.
科学研究应用
(S)-1-Pyrrolidin-2-(4’-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-1-Pyrrolidin-2-(4’-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
相似化合物的比较
(S)-1-Pyrrolidin-2-(4’-methoxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl: Similar structure with a methoxy group instead of a hydroxy group.
(S)-1-Pyrrolidin-2-(4’-hydroxyphenyl)-2-(N-cbz-N-methyl)amino-ethane HCl: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness:
- The presence of the hydroxybenzyl group provides unique reactivity and potential biological activity compared to similar compounds.
- The Cbz protecting group allows for selective deprotection and functionalization, making it a versatile intermediate in synthesis.
属性
IUPAC Name |
benzyl N-[(2S)-1-(4-hydroxyphenyl)-2-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-22(24-14-6-7-15-24,16-18-10-12-20(25)13-11-18)23(2)21(26)27-17-19-8-4-3-5-9-19;/h3-5,8-13,25H,6-7,14-17H2,1-2H3;1H/t22-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUPQQMMDGNND-VZYDHVRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B6307105.png)
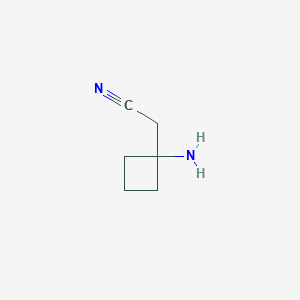
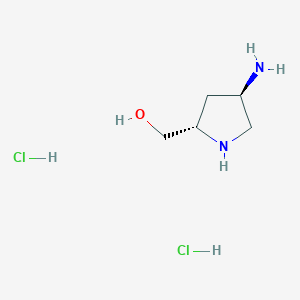
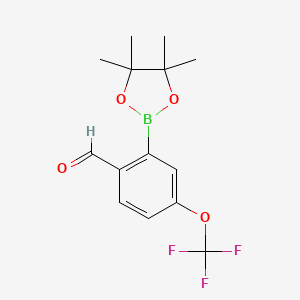
![Carbamic acid, N-[(2R,3R)-2-methyl-3-azetidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel-](/img/structure/B6307145.png)
![Methyl[(oxan-3-yl)methyl]amine hydrochloride](/img/structure/B6307148.png)
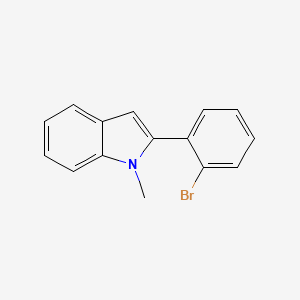
![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B6307158.png)
![[(3S)-oxan-3-yl]methanamine hydrochloride](/img/structure/B6307166.png)
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
![[(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)](/img/structure/B6307181.png)
![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B6307186.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide](/img/structure/B6307187.png)
